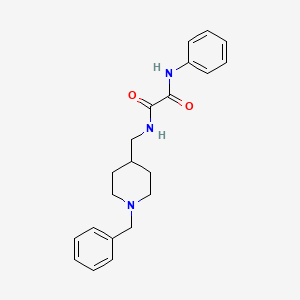

N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide” is a chemical compound with the molecular formula C17H25N3O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of piperidone derivatives, such as “this compound”, involves various catalysts and has been the subject of considerable research . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzyl group attached to a piperidin-4-yl ring, which is further connected to an oxalamide group . The compound has a molecular weight of 303.4 g/mol .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 303.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 303.19467705 g/mol . The compound has a topological polar surface area of 61.4 Ų and a heavy atom count of 22 .科学的研究の応用

Melanin Concentrating Hormone Receptor 1 Antagonists

Research on derivatives of piperidine, such as 4-(1-benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, has shown potential in treating obesity. These compounds act as antagonists for melanin concentrating hormone receptor 1 (MCHr1), which is implicated in weight regulation. However, their cardiovascular safety profile needs careful evaluation (Kym et al., 2005).

Orexin Receptor Antagonism in Binge Eating

Studies involving similar compounds have indicated their effectiveness in managing compulsive food consumption. For instance, GSK1059865, a selective orexin-1 receptor (OX1R) antagonist, has demonstrated efficacy in reducing binge eating in animal models without inducing sleep, suggesting its potential use in treating eating disorders with a compulsive component (Piccoli et al., 2012).

5-Hydroxytryptamine2A Receptor Inverse Agonism

Another area of interest is the development of compounds like ACP-103, which act as inverse agonists at 5-hydroxytryptamine (5-HT)2A receptors. These agents have shown promise in animal models for their potential antipsychotic properties, indicating their relevance in the treatment of psychiatric disorders (Vanover et al., 2006).

Potential in Cancer Therapy

N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their binding properties at sigma1 and sigma2 receptors. With high affinity for sigma1 receptors, these compounds show promise in the development of potential radiotracers for imaging studies in cancer diagnostics (Huang et al., 1998).

Neuroprotective Effects in Alzheimer's Disease

Compounds like ASS234 have shown potential as multitarget propargylamines for Alzheimer's Disease therapy. They not only inhibit human acetylcholinesterase and monoamine oxidase A/B but also prevent beta-amyloid aggregation, a key feature in Alzheimer’s pathophysiology. Additionally, they exhibit antioxidant properties, which might contribute to their neuroprotective effects (Ramos et al., 2016).

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Result of Action

Piperidine derivatives have been reported to have a wide variety of biological activities .

特性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1-10,17H,11-16H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKDPFBTBVVQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)

![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B2939226.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2939230.png)

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)

![ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2939236.png)

![3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2939238.png)

![rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis](/img/structure/B2939240.png)